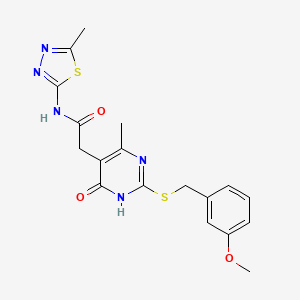
3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-Adamantyl)-4-hydroxy-5-methoxybenzoic acid” is a chemical compound that belongs to the class of organic compounds known as adamantanes . Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are nanoscale substructures of the sp3-hybridized diamond lattice .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A new method for the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid (adapalene) was developed, characterized by stable high yields of intermediate and end products, simple scale-up, and technical feasibility .
Molecular Structure Analysis
The molecular structure of adamantane derivatives can be determined using various spectroscopic techniques such as FT-IR spectroscopy and NMR spectroscopy . The density functional theoretical computations can be performed to derive the optimized geometry, vibrational wavenumbers with FT-IR intensity, HOMO–LUMO energies, and several thermodynamic properties in the ground state .
Chemical Reactions Analysis
Adamantanes undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .
Scientific Research Applications
Antiproliferative and Antitumor Activities
Research has shown that adamantane-acetic and adamantane-carboxylic acid esters, containing hydroxyl and methoxy groups, possess noticeable cytotoxicity towards epithelial human carcinoma cell lines. These compounds have been identified as potential antitumor and anti-tubulin agents, demonstrating the ability to cause complete depolymerization of the microtubule network in tumor cells, suggesting a promising direction for the development of new anticancer drugs (Zefirov et al., 2017).
Synthesis and Materials Science
The polycondensation of certain benzoic acids with adamantane derivatives has been used to create benzobisoxazole polymers, showcasing applications in materials science, particularly in the development of fibers and films with specific mechanical and morphological properties (Dean et al., 1997).
Antimicrobial Activity
Adamantylcarbohydrazides and oxadiazolines, synthesized from adamantane-1-carbohydrazide and various heterocyclic aldehydes, have displayed potent broad-spectrum antimicrobial activity. This includes significant efficacy against Gram-positive bacteria, highlighting the potential of adamantane derivatives in the development of new antimicrobial agents (El-Emam et al., 2012).
Chemical Synthesis and Modification
Adamantane derivatives have been involved in the nickel-catalyzed cross-coupling of methoxyarenes with alkyl Grignard reagents, a method that includes the cleavage of C(aryl)-OMe bonds. This process facilitates the introduction of various alkyl groups into molecules, illustrating the versatility of adamantane-containing compounds in organic synthesis (Tobisu et al., 2015).
Future Directions
The synthesis of substituted adamantanes and substituted higher diamondoids is a promising area of research due to their diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The development of new methods for their preparation and the study of their chemical and catalytic transformations are potential future directions .
properties
IUPAC Name |
3-(1-adamantyl)-4-hydroxy-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-22-15-6-13(17(20)21)5-14(16(15)19)18-7-10-2-11(8-18)4-12(3-10)9-18/h5-6,10-12,19H,2-4,7-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQUSLMMLFRTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C23CC4CC(C2)CC(C4)C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2695448.png)
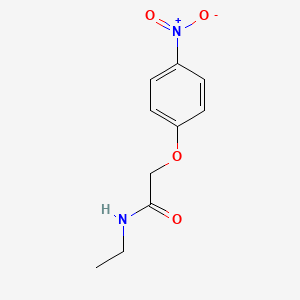
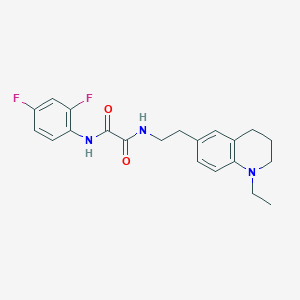
![1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2695451.png)
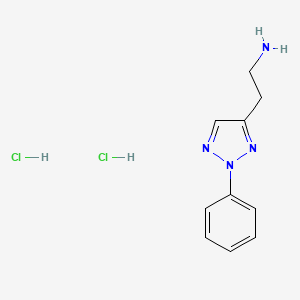
![3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695457.png)
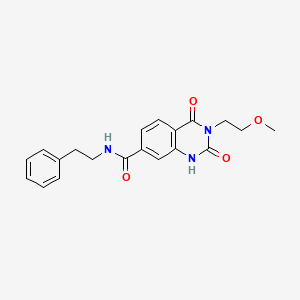
![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/no-structure.png)

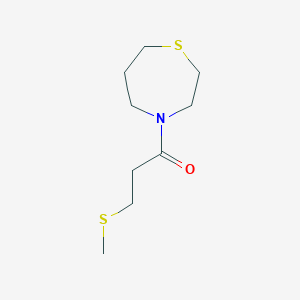
![N-[(3-chlorophenyl)methyl]-2-cyanoacetamide](/img/structure/B2695462.png)
